molecular formula C20H26N2O2 B4781272 2-(4-tert-butylphenoxy)-2-methyl-N-(3-methylpyridin-2-yl)propanamide

2-(4-tert-butylphenoxy)-2-methyl-N-(3-methylpyridin-2-yl)propanamide

Cat. No.: B4781272
M. Wt: 326.4 g/mol
InChI Key: KFBSSSPZCAEWCM-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-2-methyl-N-(3-methylpyridin-2-yl)propanamide is an organic compound that features a tert-butylphenoxy group, a methyl group, and a methylpyridinyl group attached to a propanamide backbone

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-2-methyl-N-(3-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-14-8-7-13-21-17(14)22-18(23)20(5,6)24-16-11-9-15(10-12-16)19(2,3)4/h7-13H,1-6H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBSSSPZCAEWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-butylphenoxy)-2-methyl-N-(3-methylpyridin-2-yl)propanamide typically involves multiple steps:

    Formation of the tert-butylphenoxy intermediate: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent to introduce the phenoxy group.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the pyridinyl group: The pyridinyl group can be introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative of the pyridine with a halogenated intermediate.

    Formation of the propanamide backbone: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The phenoxy and pyridinyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Hydroperoxides, alcohols.

    Reduction: Amines.

    Substitution: Substituted phenoxy or pyridinyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-2-methyl-N-(3-methylpyridin-2-yl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

    2-(4-tert-butylphenoxy)-2-methylpropanamide: Lacks the pyridinyl group, which may affect its biological activity and chemical reactivity.

    2-(4-tert-butylphenoxy)-N-(3-methylpyridin-2-yl)propanamide: Lacks the methyl group on the propanamide backbone, which may influence its steric and electronic properties.

Uniqueness: 2-(4-tert-butylphenoxy)-2-methyl-N-(3-methylpyridin-2-yl)propanamide is unique due to the combination of its tert-butylphenoxy, methyl, and methylpyridinyl groups. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-tert-butylphenoxy)-2-methyl-N-(3-methylpyridin-2-yl)propanamide
Reactant of Route 2
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2-(4-tert-butylphenoxy)-2-methyl-N-(3-methylpyridin-2-yl)propanamide

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